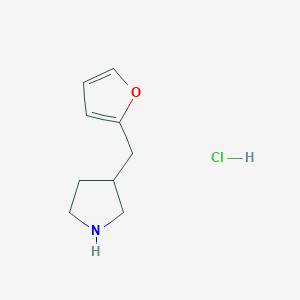

3-(Furan-2-ylmethyl)pyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |

InChI Key |

VDTYKXHNRNPWFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

One common synthetic route starts with a halogenated pyrrolidine derivative or a halogenated furan-2-ylmethyl precursor. The halogen (commonly chloride or bromide) serves as a leaving group, allowing nucleophilic substitution by pyrrolidine or a furan-2-ylmethyl nucleophile.

-

- Solvents: Acetone, dioxane, chloroform, methylene dichloride, ethylene dichloride, tetrahydrofuran (THF), ethyl acetate, N,N-dimethylformamide (DMF), or methyl sulfoxide (DMSO).

- Temperature: Usually room temperature or mild heating.

- Reaction time: Several hours to overnight.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-chloromethylpyrrolidine + furan-2-yl nucleophile | Solvent (e.g., THF), room temperature | Formation of 3-(furan-2-ylmethyl)pyrrolidine |

| 2 | Treatment with HCl gas or HCl in solvent | Room temperature or cooling | Formation of hydrochloride salt |

This method benefits from straightforward reaction conditions and availability of starting materials but may require careful control to avoid side reactions such as elimination or over-alkylation.

Reductive Amination Method

Another effective approach is reductive amination, where pyrrolidine or a protected pyrrolidine is reacted with furan-2-carboxaldehyde or an equivalent aldehyde to form an imine intermediate, which is then reduced to the corresponding amine.

-

- Aldehyde (furan-2-carboxaldehyde) and pyrrolidine are mixed in an appropriate solvent such as methanol or ethanol.

- Reducing agents: Sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.

- Temperature: 0 °C to room temperature.

- Reaction time: 1-24 hours depending on conditions.

-

- High selectivity for the secondary amine.

- Mild conditions preserve sensitive furan ring.

$$

\text{Furan-2-carboxaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{Imine formation}} \text{Imine intermediate} \xrightarrow[\text{Reducing agent}]{\text{NaBH}_4} \text{3-(Furan-2-ylmethyl)pyrrolidine}

$$

Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Protection and Deprotection Strategies

When sensitive functional groups or substituents are present, protection of amine or carboxyl groups is employed to prevent side reactions during synthesis. Common protecting groups include carbamates (e.g., tert-butoxycarbonyl, Boc) or amides.

Hydrolysis or Acidic Deprotection:

- Acidic hydrolysis (e.g., trifluoroacetic acid, hydrochloric acid) is commonly used to remove carbamate protecting groups.

- Reaction solvents: Methanol, ethanol, THF, or mixtures with water.

- Temperature: Room temperature to mild heating.

| Step | Protecting Group | Deprotection Method | Outcome |

|---|---|---|---|

| 1 | Boc-protected pyrrolidine derivative | TFA in dichloromethane, room temp | Free amine formation |

| 2 | Free amine + furan-2-ylmethyl halide | Nucleophilic substitution | Target compound formation |

These strategies ensure high purity and yield of the target compound.

The choice of solvent and temperature is critical for optimizing yield and purity. Common solvents include:

| Solvent | Role | Notes |

|---|---|---|

| Acetone | Polar aprotic solvent | Good for substitution |

| THF | Polar aprotic solvent | Wide use in reductive amination |

| Methanol/Ethanol | Protic solvents | Suitable for reductive amination and hydrolysis |

| Dichloromethane | Non-polar aprotic solvent | Used in protection/deprotection |

Temperature ranges from 0 °C to reflux depending on the step. Mild heating often accelerates reactions without degrading sensitive groups.

| Method | Key Reagents | Reaction Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-halogenated pyrrolidine, furan-2-yl nucleophile | Substitution | Room temp to mild heating, polar aprotic solvents | Simple, direct | Possible side reactions, requires halogenated precursors |

| Reductive Amination | Pyrrolidine, furan-2-carboxaldehyde, NaBH4 or equivalent | Reductive amination | Room temp, protic solvents | High selectivity, mild conditions | Requires aldehyde and reducing agent |

| Protection/Deprotection | Boc-protected amines, acids (TFA, HCl) | Protection/deprotection | Room temp, organic solvents | Protects sensitive groups | Additional steps increase complexity |

The preparation of 3-(Furan-2-ylmethyl)pyrrolidine hydrochloride is well-documented through nucleophilic substitution and reductive amination routes, often combined with protection/deprotection strategies to optimize yield and purity. Reaction conditions are generally mild, employing common organic solvents and reagents. These methods provide reliable access to this compound for further use in pharmaceutical synthesis or chemical research.

Patent CN1024791C, "Process for preparing pyrrolidine derivatives and their salts," describes multiple methods including nucleophilic substitution, hydrolysis, and protection/deprotection steps relevant to pyrrolidine derivatives synthesis.

Additional information on heterocyclic compound synthesis and protection strategies is consistent with standard organic synthesis literature, supporting the described methods.

Chemical Reactions Analysis

3-(Furan-2-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Furan-2-ylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The furan ring is known for its ability to interact with biological macromolecules, potentially inhibiting or modifying their function . The pyrrolidine moiety contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- The furan-2-ylmethyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0) and enables π-π interactions with aromatic residues in biological targets. In contrast, 3-Cyano-3-methylpyrrolidine hydrochloride (logP ~0.8) is more polar due to the cyano group, favoring aqueous solubility .

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride incorporates a bulky trifluoromethylphenoxy group, significantly increasing molecular weight (267.68 g/mol vs. ~215–235 g/mol for others) and lipophilicity (logP ~2.5), which may enhance blood-brain barrier penetration .

Stereochemical Considerations

- Enantiomers like (S)-3-Methylpyrrolidine hydrochloride exhibit distinct biological activities. For example, (S)-enantiomers often show higher receptor-binding affinity in CNS targets compared to (R)-forms .

Biological Activity

3-(Furan-2-ylmethyl)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can alter cellular pathways, leading to a range of biological effects. Specifically, the furan moiety is known to influence neurotransmitter systems and exhibit antioxidant properties, which may contribute to neuroprotective effects in neurodegenerative conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been proposed for investigation in treating neurodegenerative diseases, where oxidative stress and neurotransmitter dysregulation play critical roles.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate antibacterial activity against a range of pathogens, particularly those classified under the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). These compounds have shown effectiveness comparable to established antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Recent studies have highlighted that modifications in the compound's structure can significantly impact its potency against various biological targets. For instance, variations in the length and type of substituents on the pyrrolidine ring can enhance or diminish its pharmacological effects .

| Modification | Effect on Activity |

|---|---|

| Shorter substituents on the phenyl ring | Abolished RXFP3 antagonist activity |

| Longer substituents (e.g., phenethyl) | Increased potency |

| Removal of specific methyl groups | Decreased activity by up to fourfold |

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- Antimicrobial Efficacy : A series of experiments tested the compound against various bacterial strains. The results indicated significant inhibition zones at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent .

- Graft-Versus-Host Disease (GVHD) : A study focused on the compound's role as an ST2 inhibitor showed that it could reduce plasma levels of soluble ST2 in animal models, improving survival rates during GVHD episodes following hematopoietic cell transplantation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.